molecular formula C17H24BrNO3 B1673338 Homatropine methylbromide CAS No. 80-49-9

Homatropine methylbromide

Cat. No. B1673338
CAS RN: 80-49-9
M. Wt: 370.3 g/mol
InChI Key: FUFVKLQESJNNAN-UHFFFAOYSA-M
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Description

Homatropine Methylbromide is a quaternary ammonium muscarinic acetylcholine receptor antagonist . It belongs to the group of medicines called anti-muscarinics and is used to treat duodenal or stomach ulcers or intestine problems . It can be used together with antacids or other medicine in the treatment of peptic ulcer .


Synthesis Analysis

Homatropine Methylbromide (HMB) has been used as a template to synthesize two novel molecularly imprinted polymers (MIPs), HMB-MIP 1 and HMB-MIP 2, which correspond to the use of two different functional monomers (FMs), methyl acrylate (MA) and acrylamide (AM), respectively .


Molecular Structure Analysis

The molecular structure of Homatropine Methylbromide is C17H24BrNO3 . The structure of the compounds HMB, MA, and AM were obtained using Molview.org .


Chemical Reactions Analysis

Homatropine Methylbromide has been used in the formation of a picric acid-quaternary ammonium complex, which is adsorbed on acid-washed diatomaceous earth in alkaline media followed by on-column chloroform extraction .


Physical And Chemical Properties Analysis

The molecular weight of Homatropine Methylbromide is 370.3 g/mol . The molecular formula is C17H24BrNO3 .

Scientific Research Applications

  • Treatment of Peptic Ulcers

    • Application Summary : HMB is a muscarinic receptor antagonist used to treat peptic ulcers, gastric ulcers, and duodenal ulcers . It can be used together with antacids or other medicine in the treatment of peptic ulcer .
    • Results or Outcomes : The use of HMB in conjunction with antacids or histamine H2-receptor antagonists helps to reduce further gastric acid secretion and delay gastric emptying .
  • Prevention of Nausea, Vomiting, and Motion Sickness

    • Application Summary : HMB may also be used to prevent nausea, vomiting, and motion sickness .
  • Synthesis of Molecularly Imprinted Polymers (MIPs)

    • Application Summary : HMB has been used as a template to synthesize two novel molecularly imprinted polymers (MIPs), HMB-MIP 1 and HMB-MIP 2, which correspond to the use of two different functional monomers (FMs), methyl acrylate (MA) and acrylamide (AM), respectively .
    • Methods of Application : The IR, SEM and TGA techniques are used to characterize these MIPs . Density Functional Theory (DFT) calculations were used to study the structures of each of the pre-polymerized complexes .
    • Results or Outcomes : The binding characteristics of these MIPs to HMB were evaluated in terms of adsorption isotherm .
  • Relief of Intestinal Spasms and Abdominal Cramps

    • Application Summary : HMB is used to effectively relieve intestinal spasms and abdominal cramps . It is used, in addition to papaverine, as a component of mild drugs that help “flush” the bile .
  • Prevention of Overdose

    • Application Summary : Certain preparations of drugs such as hydrocodone are mixed with a small, sub-therapeutic amount of HMB to discourage intentional overdose .
  • Depression of Preganglionic Sympathetic Stimulation

    • Application Summary : HMB injected intravenously in the cat depresses the response to preganglionic sympathetic stimulation .
  • Inhibition of Muscarinic Acetylcholine Receptors

    • Application Summary : HMB is a quaternary ammonium muscarinic acetylcholine receptor antagonist . It inhibits muscarinic acetylcholine receptors and thus the parasympathetic nervous system .
  • Depression of Preganglionic Sympathetic Stimulation

    • Application Summary : HMB injected intravenously in the cat depresses the response to preganglionic sympathetic stimulation .
  • Synthesis of Molecularly Imprinted Polymers (MIPs)

    • Application Summary : A computational study was conducted to screen and establish stable configurations of different molar ratios for complexes arising between HMB and functional monomers (FMs), which were based on strong overlaps between the electron-rich and electron-poor sites between them .

properties

IUPAC Name

[(1S,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24NO3.BrH/c1-18(2)13-8-9-14(18)11-15(10-13)21-17(20)16(19)12-6-4-3-5-7-12;/h3-7,13-16,19H,8-11H2,1-2H3;1H/q+1;/p-1/t13-,14+,15?,16?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFVKLQESJNNAN-ZZJGABIISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023127
Record name Homatropine methylbromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Homatropine methylbromide

CAS RN

80-49-9
Record name Homatropine methylbromide [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Azoniabicyclo[3.2.1]octane, 3-[(2-hydroxy-2-phenylacetyl)oxy]-8,8-dimethyl-, bromide (1:1), (3-endo)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Homatropine methylbromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Homatropine methylbromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.168
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HOMATROPINE METHYLBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68JRS2HC1C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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